molecular formula C11H14N2O4 B2942968 2-(4-nitrophenoxy)-N-propylacetamide CAS No. 701248-94-4

2-(4-nitrophenoxy)-N-propylacetamide

Cat. No.: B2942968
CAS No.: 701248-94-4
M. Wt: 238.243
InChI Key: ZFMAIPDVEPSWEH-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)-N-propylacetamide is an organic compound that features a nitrophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N-propylacetamide typically involves the reaction of 4-nitrophenol with propylamine and acetic anhydride. The process can be summarized in the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenoxy)-N-propylacetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 2-(4-aminophenoxy)-N-propylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Propylamine and 4-nitrophenoxyacetic acid.

Scientific Research Applications

2-(4-nitrophenoxy)-N-propylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-propylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenoxy group can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrophenoxyacetic acid
  • 4-nitrophenoxypropylamine
  • 2-(4-aminophenoxy)-N-propylacetamide

Uniqueness

2-(4-nitrophenoxy)-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

2-(4-nitrophenoxy)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-2-7-12-11(14)8-17-10-5-3-9(4-6-10)13(15)16/h3-6H,2,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMAIPDVEPSWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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